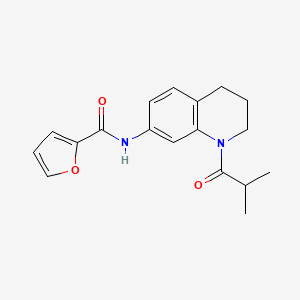

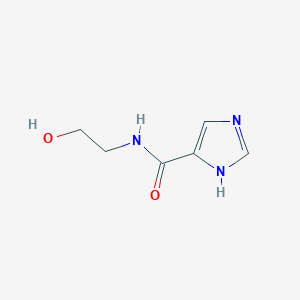

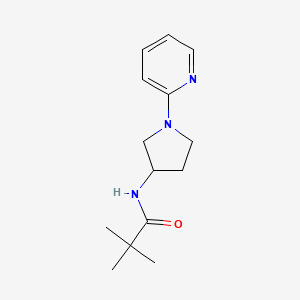

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyridine derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

Crystal Structure Analysis

- Flunarizinium isonicotinate : This research provides insights into the crystal structure of a compound similar to the one , focusing on the piperazine ring's conformation and interactions within the crystal (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).

Neurotransmitter Receptor Studies

- [(18)F]p-MPPF Research : The compound [(18)F]p-MPPF, similar in structure, has been used for studying the serotonergic neurotransmission with positron emission tomography (PET). This includes its synthesis, radiochemistry, animal and human data, and metabolism (Plenevaux et al., 2000).

Synthesis and Docking Studies

- 1-(2- Fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole : This research involves the synthesis of a compound structurally related to the one and presents docking studies to explore its potential interactions at the molecular level (Balaraju, Kalyani, & Laxminarayana, 2019).

Antinociceptive Agents

- N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones : This study explores a series of compounds, including variations with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents, for their analgesic efficacy and safety in animal models (Viaud et al., 1995).

Serotonin Receptor Antagonists

- Selective, centrally acting serotonin 5-HT2 antagonists : This research delves into the synthesis of compounds with 4-piperazinyl substitutions, investigating their affinity for serotonin receptors (Andersen et al., 1992).

Alzheimer's Disease Research

- Serotonin 1A receptors in Alzheimer's disease patients : The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used with PET to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Dopamine and Serotonin Antagonists

- Dopamine D-2 and serotonin 5-HT2 antagonists : This study synthesized 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with 1-piperazinyl and other groups, exploring their potential as noncataleptogenic, centrally acting antagonists (Perregaard et al., 1992).

properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c24-18-6-8-19(9-7-18)26-10-12-27(13-11-26)23(29)20-14-21(28)22(15-25-20)30-16-17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCLHXACBWGACY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2365811.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)

![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)

![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)